molecular formula C8H6FNO3 B11909989 2-Carbamoyl-6-fluorobenzoic acid CAS No. 83684-76-8

2-Carbamoyl-6-fluorobenzoic acid

Cat. No.: B11909989
CAS No.: 83684-76-8
M. Wt: 183.14 g/mol
InChI Key: KREWYWZIYQXLGR-UHFFFAOYSA-N
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Description

2-Carbamoyl-6-fluorobenzoic acid is an organic compound with the molecular formula C8H6FNO3. It is a derivative of benzoic acid, where the hydrogen atom at the 6-position is replaced by a fluorine atom, and the hydrogen atom of the carboxyl group is replaced by a carbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyl-6-fluorobenzoic acid typically involves the nucleophilic substitution of a fluorine atom on a benzoic acid derivative. One common method is the reaction of 2-fluorobenzoic acid with a suitable carbamoylating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-6-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

2-Carbamoyl-6-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Carbamoyl-6-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Carbamoyl-6-fluorobenzoic acid is unique due to the presence of both a carbamoyl group and a fluorine atom on the benzoic acid core. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

83684-76-8

Molecular Formula

C8H6FNO3

Molecular Weight

183.14 g/mol

IUPAC Name

2-carbamoyl-6-fluorobenzoic acid

InChI

InChI=1S/C8H6FNO3/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H2,10,11)(H,12,13)

InChI Key

KREWYWZIYQXLGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C(=O)N

Origin of Product

United States

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